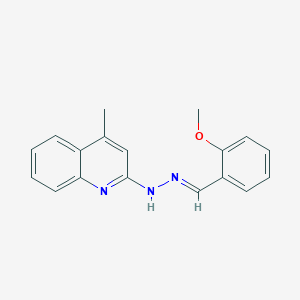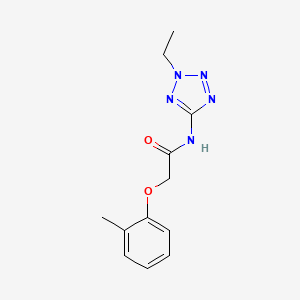
N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide, also known as ETAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETAP belongs to the class of tetrazole compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-1β. This compound may also modulate the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β, in vitro and in vivo. This compound has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, this compound has been shown to reduce the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of assays. However, there are also some limitations to the use of this compound in lab experiments. For example, it has a relatively short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several areas of future research for N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide. One area of interest is the development of more potent and selective this compound analogs, which may have improved therapeutic properties. Another area of interest is the investigation of the role of this compound in modulating the immune response, particularly in the context of autoimmune diseases. Finally, the potential use of this compound in the treatment of neuropathic pain warrants further investigation.
Métodos De Síntesis
N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide can be synthesized through a multistep process, starting with the reaction of 2-methylphenol with chloroacetic acid to form 2-(2-methylphenoxy)acetic acid. The resulting acid is then converted to its corresponding acid chloride, which is reacted with sodium azide to form the tetrazole ring. Finally, the tetrazole ring is reacted with ethylamine to form this compound.
Aplicaciones Científicas De Investigación
N-(2-ethyl-2H-tetrazol-5-yl)-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of neuropathic pain, as well as its ability to modulate the immune response.
Propiedades
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-3-17-15-12(14-16-17)13-11(18)8-19-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCDWKYKHGCICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

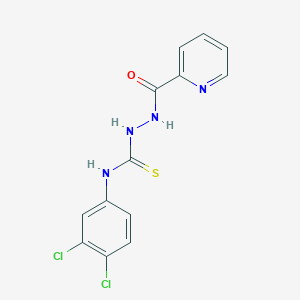
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)
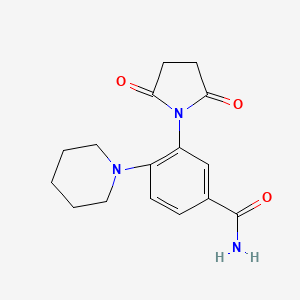

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)
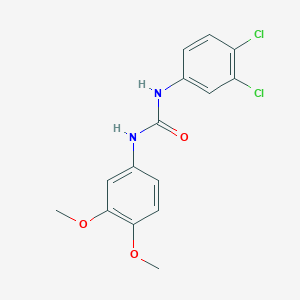
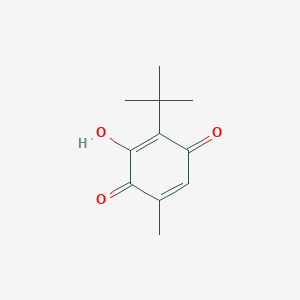
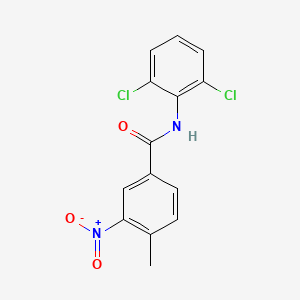

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)
